FTO Enzyme Inhibition Potency Comparison: Methyl Ester vs. Free Acid
In a direct head-to-head assay, the methyl ester derivative of this scaffold exhibited an IC50 of 1,480 nM against human full-length FTO, while the corresponding carboxylic acid analog showed an IC50 of 2,110 nM under identical conditions. This 1.43-fold potency advantage for the methyl ester form provides tangible justification for selecting the ester prodrug form in FTO-targeted chemical probe development [1].
| Evidence Dimension | FTO Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1,480 nM (methyl ester analog, BindingDB ID 50416552) |
| Comparator Or Baseline | IC50 = 2,110 nM (carboxylic acid analog, BindingDB ID 50416554) |
| Quantified Difference | 1.43-fold more potent (methyl ester vs. free acid) |
| Conditions | Inhibition of human full-length FTO expressed in E. coli BL21(DE3) Rosetta T1R cells, using 3-methylthymidine as substrate, 1 h incubation |
Why This Matters
In FTO-targeted lead optimization, a 1.43-fold potency differential can influence hit-to-lead progression, making the methyl ester the preferred starting point for structure-activity relationship (SAR) campaigns.
- [1] BindingDB. (2024). BDBM50416552 and BDBM50416554 – FTO inhibition IC50 data. BindingDB, University of California San Diego. View Source
